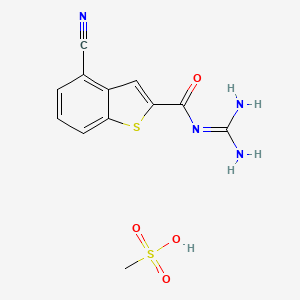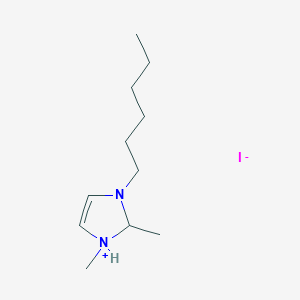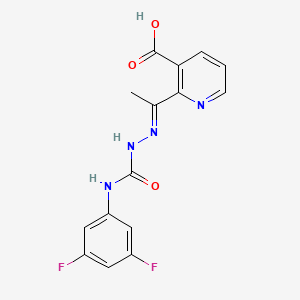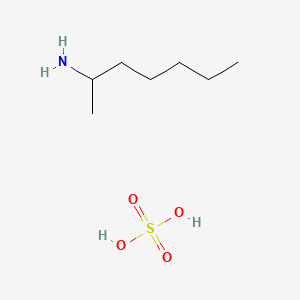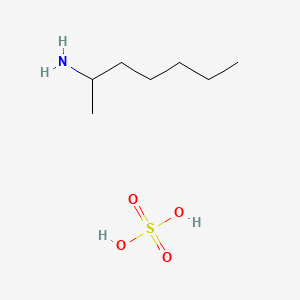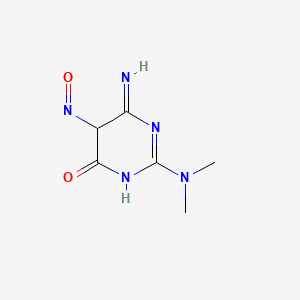
2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one is a heterocyclic compound with a pyrimidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one typically involves the reaction of dimethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
科学的研究の応用
2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-(dimethylamino)ethanol
- 4-dimethylaminopyridine
- Dimethylaniline
Uniqueness
2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool for researchers and industry professionals alike.
特性
分子式 |
C6H9N5O2 |
|---|---|
分子量 |
183.17 g/mol |
IUPAC名 |
2-(dimethylamino)-4-imino-5-nitroso-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N5O2/c1-11(2)6-8-4(7)3(10-13)5(12)9-6/h3H,1-2H3,(H2,7,8,9,12) |
InChIキー |
UCPJOHNNFVUOOV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=N)C(C(=O)N1)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


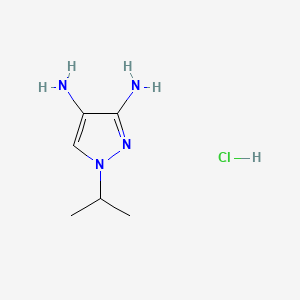

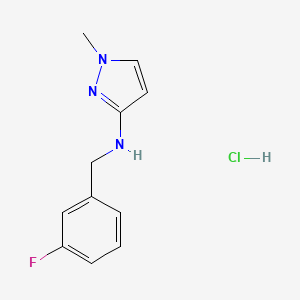
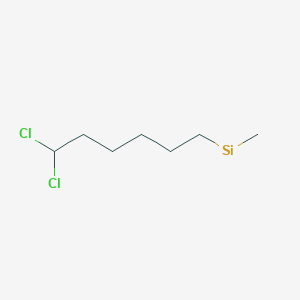
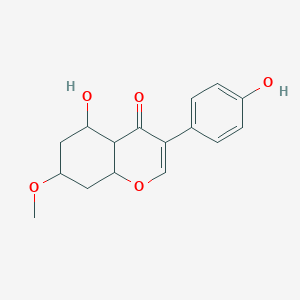
![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)

